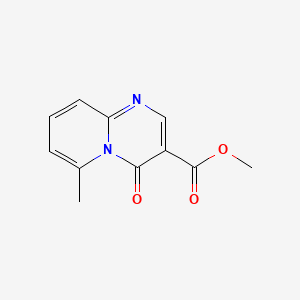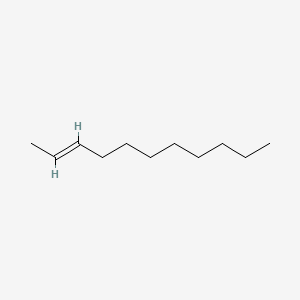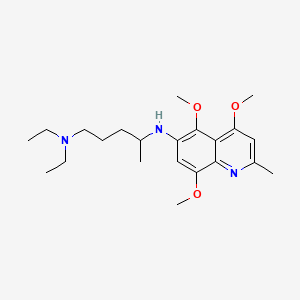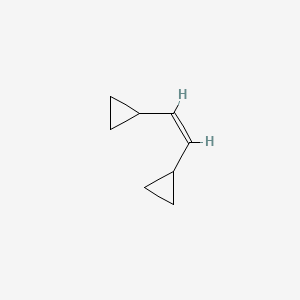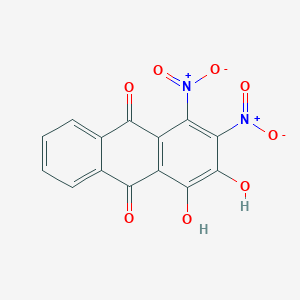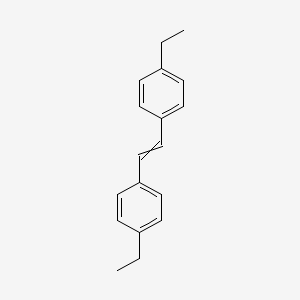![molecular formula C11H13ClO B14696072 1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene CAS No. 29334-35-8](/img/structure/B14696072.png)
1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and an alkoxy group derived from pent-3-en-2-ol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene can be synthesized through the reaction of 1-chloro-2-hydroxybenzene with pent-3-en-2-ol in the presence of a suitable base, such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mechanism involves the nucleophilic substitution of the hydroxyl group by the alkoxy group, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The alkoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond in the pent-3-en-2-yl group can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Major Products:
Substitution: Formation of 1-amino-2-[(pent-3-en-2-yl)oxy]benzene or 1-thio-2-[(pent-3-en-2-yl)oxy]benzene.
Oxidation: Formation of 1-chloro-2-[(pent-3-en-2-one)oxy]benzene.
Reduction: Formation of 1-chloro-2-[(pentan-2-yl)oxy]benzene.
Scientific Research Applications
1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
- 1-Chloro-2-[(2-methyl-2-propenyl)oxy]benzene
- 1-Chloro-2-[(prop-1-en-2-yl)oxy]benzene
- 1-Chloro-2-[(2-chloro-2-methylpropyl)oxy]benzene
Comparison: 1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene is unique due to the presence of the pent-3-en-2-yl group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the double bond in the pent-3-en-2-yl group allows for additional reactivity, such as hydrogenation and oxidation, which may not be possible with similar compounds lacking this feature.
Properties
CAS No. |
29334-35-8 |
|---|---|
Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-chloro-2-pent-3-en-2-yloxybenzene |
InChI |
InChI=1S/C11H13ClO/c1-3-6-9(2)13-11-8-5-4-7-10(11)12/h3-9H,1-2H3 |
InChI Key |
IMMOWMJNRHFSJW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


